molecular formula C17H17ClN2O3S B11607191 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11607191
M. Wt: 364.8 g/mol
InChI Key: QFSCAHZGCZMSGD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a methylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorophenyl and methoxyphenyl reagents.

    Attachment of the methylsulfonyl group: This step can be carried out using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives and dechlorinated products.

    Substitution: Substituted aromatic and pyrazole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with receptors to elicit a cellular response, such as anti-inflammatory or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole: Lacks the methylsulfonyl group, which may affect its biological activity and chemical reactivity.

    5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylthio)-4,5-dihydro-1H-pyrazole: Contains a methylthio group instead of a methylsulfonyl group, which can influence its oxidation and reduction behavior.

    5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-1H-pyrazole: The absence of the dihydro moiety may alter its stability and reactivity.

Uniqueness

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for drug development and material science applications.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole

InChI

InChI=1S/C17H17ClN2O3S/c1-23-15-9-5-12(6-10-15)16-11-17(20(19-16)24(2,21)22)13-3-7-14(18)8-4-13/h3-10,17H,11H2,1-2H3

InChI Key

QFSCAHZGCZMSGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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